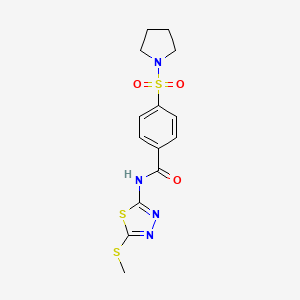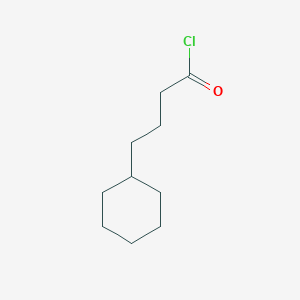
4-Cyclohexylbutanoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclohexylbutanoyl chloride is a chemical compound with the molecular formula C10H17ClO . It contains a total of 29 bonds, including 12 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, 1 six-membered ring, and 1 acyl halogenide .
Molecular Structure Analysis
The molecular structure of 4-Cyclohexylbutanoyl chloride consists of 10 carbon atoms, 17 hydrogen atoms, 1 oxygen atom, and 1 chlorine atom . It contains a total of 29 bonds, including 12 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, 1 six-membered ring, and 1 acyl halogenide .
Aplicaciones Científicas De Investigación
Ionic Transfer Reactions
Walker and Oestreich (2019) discuss the development of cyclohexa-1,4-diene-based surrogates for challenging compounds, expanding to include species like H2, mineral acids, and hydrocarbons. Their work highlights the significance of cyclohexyl derivatives in creating surrogates for metal-free ionic transfer reactions, contributing to a deeper understanding of silylium ion chemistry and its potential applications in synthesizing various compounds (Walker & Oestreich, 2019).
Polymerization for Battery Applications
Maurya et al. (2014) explored the synthesis of an anion exchange membrane (AEM) using cyclohexanone, among other compounds, for non-aqueous vanadium redox flow battery applications. This study underlines the role of cyclohexyl derivatives in developing advanced materials for energy storage solutions (Maurya, Shin, Sung, & Moon, 2014).
Insecticide Synthesis
Rong (2008) synthesized new compounds for potential use as insecticides, involving cyclohexanol derivatives. This work emphasizes the application of cyclohexyl-based chemicals in developing environmentally friendly and effective insecticides (Rong, 2008).
Chemical Synthesis and Analysis
Other research, such as Weller et al. (1981), Imai, Kawazoe, & Taguchi (1976), and Beckwith, Gream, & Struble (1972), further demonstrate the diverse applications of cyclohexyl derivatives in chemical synthesis, analysis, and reaction studies. These works highlight the versatility and importance of cyclohexyl compounds in various chemical processes and product development (Weller, Seebach, Davis, & Laird, 1981); (Imai, Kawazoe, & Taguchi, 1976); (Beckwith, Gream, & Struble, 1972).
Propiedades
IUPAC Name |
4-cyclohexylbutanoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClO/c11-10(12)8-4-7-9-5-2-1-3-6-9/h9H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJNINJXESSDLSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCCC(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclohexylbutanoyl chloride | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

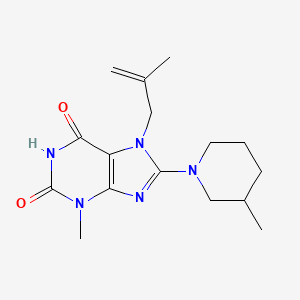
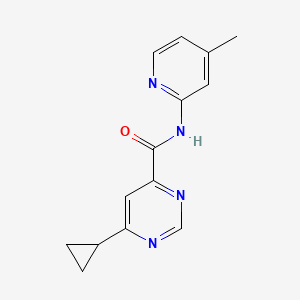
![N-Methyl-N-[2-[2-(oxan-4-yl)pyrrolidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2580448.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-nitrophenyl)propanamide](/img/structure/B2580452.png)
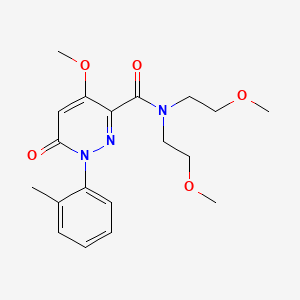

![5-[3-oxo-3-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propyl]-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2580456.png)
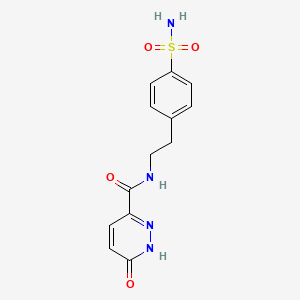
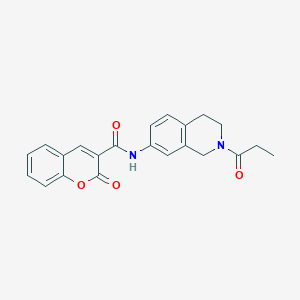
![N-(3-bromophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2580461.png)
![Ethyl 3-(4-fluorophenyl)-4-oxo-5-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2580465.png)
![4-phenyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}oxane-4-carboxamide](/img/structure/B2580467.png)
